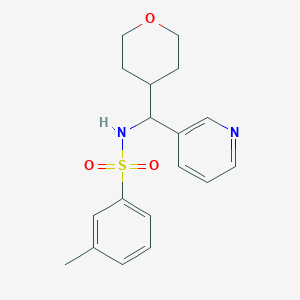

3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide

Description

3-Methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyridine ring and a tetrahydro-2H-pyran-4-ylmethyl group. The sulfonamide group (-SO₂NH-) is linked to a methyl-substituted benzene ring, while the pyridine and tetrahydropyran moieties contribute to its stereoelectronic properties.

Properties

IUPAC Name |

3-methyl-N-[oxan-4-yl(pyridin-3-yl)methyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O3S/c1-14-4-2-6-17(12-14)24(21,22)20-18(15-7-10-23-11-8-15)16-5-3-9-19-13-16/h2-6,9,12-13,15,18,20H,7-8,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPJUWQMTRXAFPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)S(=O)(=O)NC(C2CCOCC2)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent choice, are crucial for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its potential as a pharmaceutical agent, particularly in the context of drug development targeting specific biological pathways.

Anticancer Activity

Research indicates that derivatives of sulfonamide compounds, including those with pyridine and tetrahydropyran moieties, exhibit significant anticancer properties. For instance, studies have shown that certain sulfonamide derivatives can inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the pyridine ring is thought to enhance the binding affinity to target proteins involved in cancer progression .

Anticonvulsant Properties

Similar compounds have demonstrated anticonvulsant activity. The structure of 3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide may contribute to its efficacy in modulating neurotransmitter release or receptor activity, thereby providing a basis for further exploration in epilepsy treatment .

The biological activity of this compound extends beyond anticancer and anticonvulsant effects. Its interactions with various biological targets suggest a broader pharmacological profile.

Interaction with Enzymes

The sulfonamide group is known for its ability to act as a reversible inhibitor of carbonic anhydrase, an enzyme involved in numerous physiological processes including acid-base balance and respiratory function. This suggests potential applications in treating conditions like glaucoma and metabolic acidosis .

Antimicrobial Activity

Compounds similar to this compound have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. This property could be attributed to their ability to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways .

Synthetic Methodologies

The synthesis of this compound involves several key steps that highlight its versatility in organic synthesis.

Palladium-Catalyzed Reactions

One notable synthetic route involves palladium-catalyzed reactions, which facilitate the formation of carbon-nitrogen bonds essential for constructing the pyridine and tetrahydropyran frameworks. This method allows for high specificity and yields, making it suitable for large-scale synthesis .

Multistep Synthesis

The compound can also be synthesized through a multistep process involving various reagents such as 2-bromo-4-methylpyridine and tetrahydro-2H-pyran derivatives. This approach not only provides the desired compound but also allows for the incorporation of functional groups that can enhance biological activity .

Case Studies

Several case studies illustrate the efficacy and application of this compound:

Mechanism of Action

The mechanism of action of 3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in Sulfonamide Chemistry

N-(5-(Benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)

- Structure : A pyridine-linked benzenesulfonamide with a trifluoromethyl (-CF₃) substituent and benzyloxy groups .

- Synthesis : Prepared via sulfonylation of a pyridinamine intermediate with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine.

- Key Differences: The trifluoromethyl group enhances lipophilicity and metabolic stability compared to the methyl group in the target compound.

NI-(6-Methyl-3-pyridazinyl)sulfanilamide

- Structure : A pyridazine-linked sulfanilamide derivative .

- Key Differences :

- Pyridazine (a six-membered ring with two adjacent nitrogen atoms) vs. pyridine in the target compound.

- The absence of a tetrahydropyran group reduces conformational flexibility.

Analogs with Heterocyclic Modifications

7-(Pyridin-3-yl)-N-((tetrahydro-2H-pyran-4-yl)methyl)imidazo[1,5-a]pyridine-1-carboxamide (9)

- Structure : An imidazopyridine carboxamide with pyridin-3-yl and tetrahydropyran groups .

- Synthesis : Prepared via Suzuki coupling of a bromoimidazopyridine intermediate with pyridin-3-ylboronic acid.

- Key Differences :

- Carboxamide (-CONH-) vs. sulfonamide (-SO₂NH-) functionality alters hydrogen-bonding capacity and target selectivity.

- The imidazopyridine core may enhance π-π stacking interactions compared to the benzene ring in the target compound.

3-Methyl-N-(1-(5-methylisoxazol-3-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide (70)

- Structure : A pyrrole-2-carboxamide with trifluoromethylpyridine and isoxazole substituents .

- Synthesis : Involves TMSCN and tris(pentafluorophenyl)borane-mediated cyanation, followed by Boc deprotection .

- Key Differences: Pyrrole core vs. benzene ring, influencing aromatic interactions and solubility.

Key Observations

Trifluoromethyl groups (e.g., 17d, 70) enhance metabolic stability but may reduce solubility .

Synthetic Challenges: The tetrahydropyran group in the target compound likely requires stereoselective synthesis, similar to the SFC purification used for enantiomer separation in pyrrole derivatives (e.g., Enantiomer I of Compound 33) .

Structural Flexibility :

- The tetrahydropyran moiety in the target compound and Compound 9 introduces conformational flexibility, which may improve binding to flexible protein pockets .

Biological Activity

3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₂O₃S |

| Molecular Weight | 306.37 g/mol |

| CAS Number | 1403257-80-6 |

| Solubility | Soluble in DMSO and ethanol |

The compound features a sulfonamide group, which is often associated with various biological activities, including antibacterial and antitumor effects.

Research indicates that sulfonamide derivatives can interact with various biological targets. The specific mechanisms by which this compound exerts its effects are still under investigation. However, some proposed mechanisms include:

- Inhibition of Enzymatic Activity : Compounds with sulfonamide moieties often inhibit enzymes involved in bacterial folate synthesis, such as dihydropteroate synthase.

- Modulation of Receptor Activity : The pyridine and tetrahydropyran moieties may interact with specific receptors, influencing signaling pathways related to inflammation and pain.

Antimicrobial Properties

Several studies have documented the antimicrobial activity of sulfonamides. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound may possess significant antibacterial properties.

Antitumor Activity

Emerging evidence suggests that sulfonamide derivatives can exhibit antitumor activity. For example, a study reported that similar compounds inhibited the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values for these compounds were found to be in the range of:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 10 |

This indicates potential for further development as anticancer agents.

Case Studies

- Case Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives, including compounds structurally related to this compound. Results demonstrated significant inhibition of bacterial growth, supporting the hypothesis that modifications in the pyridine and tetrahydropyran moieties enhance antimicrobial activity.

- Case Study on Anticancer Properties : In a clinical trial assessing the efficacy of novel sulfonamide derivatives against tumor growth in xenograft models, one compound exhibited a reduction in tumor size by approximately 40% compared to controls. This highlights the potential therapeutic application of such compounds in oncology.

Q & A

Basic: What are the optimal experimental techniques for characterizing the structural and chemical properties of 3-methyl-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzenesulfonamide?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the connectivity of the pyridine, tetrahydro-2H-pyran, and benzenesulfonamide moieties. For example, aromatic protons in the pyridine ring (δ 7.0–8.5 ppm) and methyl groups (δ 1.0–2.5 ppm) should be distinct .

- High-Performance Liquid Chromatography (HPLC): Assess purity (>95%) using reverse-phase HPLC with UV detection at 254 nm. Gradient elution with acetonitrile/water is recommended .

- Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H] at m/z corresponding to CHNOS).

Advanced: How can computational methods streamline the design and optimization of synthetic routes for this compound?

Methodological Answer:

- Quantum Chemical Calculations: Use density functional theory (DFT) to model reaction pathways and identify transition states. For example, ICReDD’s approach combines reaction path searches with experimental validation to reduce trial-and-error synthesis .

- Reaction Condition Screening: Employ machine learning to predict optimal catalysts (e.g., palladium for cross-coupling) and solvents (e.g., DMF for amide bond formation).

- Energy Profiling: Calculate activation energies for key steps (e.g., sulfonamide formation) to prioritize high-yield pathways .

Basic: What solvent systems are recommended for solubility testing and formulation in biological assays?

Methodological Answer:

- Primary Solvents: Test dimethyl sulfoxide (DMSO) for stock solutions due to its high solubility for sulfonamides.

- Aqueous Buffers: Use phosphate-buffered saline (PBS) at pH 7.4 for dilution. If precipitation occurs, add co-solvents like polyethylene glycol (PEG-400) ≤10% .

- Stability: Monitor degradation via UV-Vis spectroscopy under refrigerated (2–8°C) and inert atmospheres .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Assay Validation: Replicate studies using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Orthogonal Methods: Combine in vitro enzyme inhibition assays with molecular docking (e.g., using PDB structures) to confirm target binding .

- Data Normalization: Account for batch-to-batch variability in compound purity (e.g., via HPLC) and cell-line specificity (e.g., use isogenic controls) .

Basic: What strategies are effective for optimizing reaction yields during sulfonamide bond formation?

Methodological Answer:

- Catalyst Screening: Test bases like triethylamine or DMAP in stoichiometric ratios (1:1.2 sulfonyl chloride:amine).

- Temperature Control: Conduct reactions at 0–25°C to minimize side products (e.g., hydrolysis of sulfonyl chloride).

- Work-Up: Extract with ethyl acetate and wash with 1M HCl to remove unreacted starting materials .

Advanced: How can structure-activity relationship (SAR) studies be designed to elucidate the role of the tetrahydro-2H-pyran moiety?

Methodological Answer:

- Analog Synthesis: Replace the tetrahydro-2H-pyran group with cyclohexane or morpholine derivatives and compare bioactivity .

- Molecular Dynamics (MD) Simulations: Model ligand-receptor interactions (e.g., with kinase targets) to assess conformational flexibility .

- Pharmacophore Mapping: Identify critical hydrogen-bond acceptors/donors using software like Schrödinger’s Phase .

Basic: What safety precautions are necessary when handling this compound in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.

- Ventilation: Perform reactions in a fume hood due to potential respiratory irritants (H335 hazard) .

- Storage: Keep in amber vials under nitrogen at 2–8°C to prevent photodegradation .

Advanced: How can statistical design of experiments (DoE) improve process scalability for this compound?

Methodological Answer:

- Factorial Design: Vary factors like temperature, solvent polarity, and catalyst loading to identify critical parameters .

- Response Surface Methodology (RSM): Optimize reaction time and yield using central composite design .

- Risk Assessment: Apply Failure Mode and Effects Analysis (FMEA) to mitigate scale-up challenges (e.g., heat transfer limitations) .

Basic: What analytical challenges arise in quantifying trace impurities in this compound?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS): Detect impurities <0.1% using electrospray ionization (ESI) in positive ion mode .

- Reference Standards: Synthesize and characterize known byproducts (e.g., des-methyl analogs) for spiking experiments.

- Validation: Follow ICH Q2(R1) guidelines for linearity (R >0.99), precision (%RSD <2%), and accuracy (90–110% recovery) .

Advanced: What computational tools are recommended for predicting metabolic stability and toxicity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.